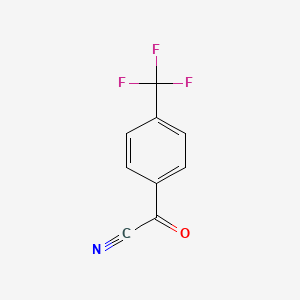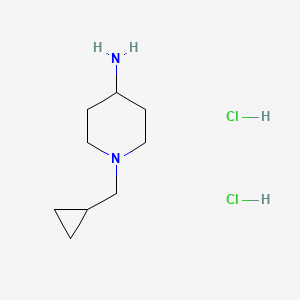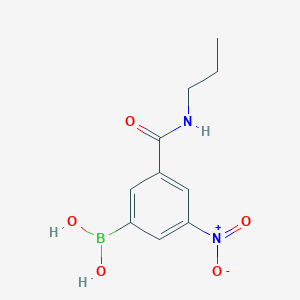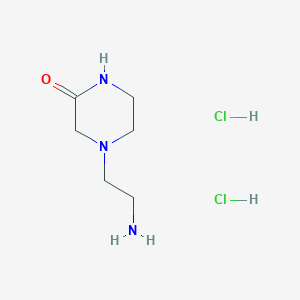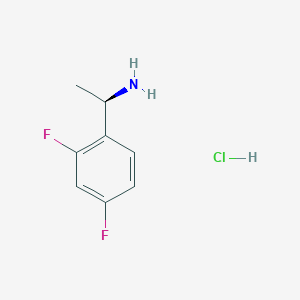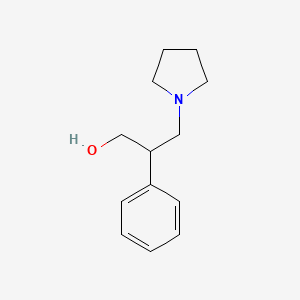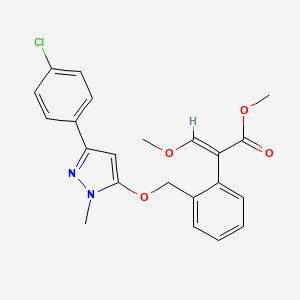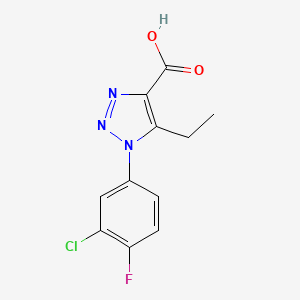
Acide 1-(3-chloro-4-fluorophényl)-5-éthyl-1H-1,2,3-triazole-4-carboxylique
Vue d'ensemble
Description
The compound is a derivative of 3-chloro-4-fluorophenylacetic acid . This parent compound is a solid powder at room temperature and has a molecular weight of 188.59 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-chloro-4-fluorophenylboronic acid are used as reactants in various chemical reactions, including Rh-catalyzed asymmetric addition reactions, palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of the parent compound, 3-chloro-4-fluorophenylacetic acid, is given by the InChI code: 1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The parent compound, 3-chloro-4-fluorophenylacetic acid, is a solid powder at room temperature, has a boiling point of 55-58°C, and is soluble in methanol .Applications De Recherche Scientifique
Chimie médicinale : Synthèse d'un agent thérapeutique potentiel
Les caractéristiques structurales du composé, en particulier le cycle triazole, rappellent les pharmacophores présents dans divers agents thérapeutiques. Il pourrait servir de squelette pour la synthèse de nouveaux composés présentant une activité inhibitrice potentielle contre des enzymes telles que la tyrosinase, qui est impliquée dans la surproduction de mélanine et les troubles associés .
Safety and Hazards
Mécanisme D'action
Target of Action
A structurally similar compound has been found to target the mitogen-activated protein kinase 1 . This protein plays a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, thus regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth, proliferation, and survival, which are typically regulated by mitogen-activated protein kinase 1 .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a drug, determining how much of the drug reaches the site of action .
Result of Action
If it acts as an inhibitor of mitogen-activated protein kinase 1, it could potentially influence cellular processes such as cell growth, proliferation, and survival .
Analyse Biochimique
Cellular Effects
The effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting the ubiquitination pathway . Additionally, it affects the expression of stress markers and other regulatory proteins, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of key enzymes, leading to changes in gene expression and protein activity. The compound’s ability to bind to the active sites of enzymes and interfere with their function is a critical aspect of its molecular mechanism . This inhibition can result in the accumulation of specific substrates and a subsequent alteration in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can cause significant cellular damage and disrupt normal physiological processes.
Metabolic Pathways
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of metabolic processes within the cell . These interactions can lead to changes in the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its function and interactions with other biomolecules, thereby influencing its overall biochemical effects.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASPTVZWLDMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



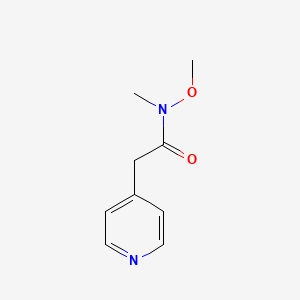
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
